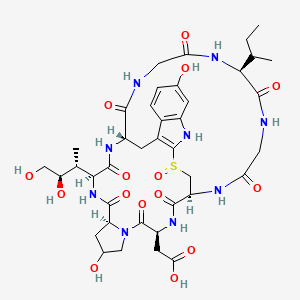
N-Acetyl-2-O-(4-Methylumbelliferyl)-alpha-D-neuraminic Acid Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-2-O-(4-Methylumbelliferyl)-alpha-D-neuraminic Acid Sodium Salt is a synthetic fluorometric substrate that mimics the naturally occurring neuraminidase enzyme substrate. This compound is widely used in biochemical assays to measure neuraminidase activity due to its ability to produce a fluorescent product upon enzymatic cleavage .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-2-O-(4-Methylumbelliferyl)-alpha-D-neuraminic Acid Sodium Salt involves multiple steps, starting with the preparation of the neuraminic acid derivative and subsequent attachment of the 4-methylumbelliferyl group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards .
Análisis De Reacciones Químicas
Types of Reactions: N-Acetyl-2-O-(4-Methylumbelliferyl)-alpha-D-neuraminic Acid Sodium Salt primarily undergoes hydrolysis reactions when exposed to neuraminidase enzymes. This hydrolysis results in the cleavage of the 4-methylumbelliferyl group, producing a fluorescent product .
Common Reagents and Conditions: The hydrolysis reaction typically requires the presence of neuraminidase enzymes, which act as catalysts. The reaction is carried out under physiological conditions, often in buffered aqueous solutions to maintain enzyme activity .
Major Products Formed: The major product formed from the hydrolysis of this compound is 4-methylumbelliferone, a compound that exhibits strong fluorescence and is easily detectable using fluorometric methods .
Aplicaciones Científicas De Investigación
N-Acetyl-2-O-(4-Methylumbelliferyl)-alpha-D-neuraminic Acid Sodium Salt is extensively used in scientific research, particularly in the fields of biochemistry and molecular biology. Its primary application is in the development of assays to measure neuraminidase activity, which is crucial for studying viral infections, including influenza . Additionally, this compound is used to investigate the molecular mechanisms of various drugs targeting neuraminidase enzymes, such as aspirin and celecoxib .
Mecanismo De Acción
The mechanism of action of N-Acetyl-2-O-(4-Methylumbelliferyl)-alpha-D-neuraminic Acid Sodium Salt involves its hydrolysis by neuraminidase enzymes. Upon cleavage, the 4-methylumbelliferyl group is released, resulting in the production of a fluorescent signal. This fluorescence can be quantitatively measured, providing insights into the activity of neuraminidase enzymes and the efficacy of neuraminidase inhibitors .
Comparación Con Compuestos Similares
Similar Compounds:
- 4-Methylumbelliferyl N-acetyl-alpha-D-neuraminic acid ammonium salt
- 4-Methylumbelliferyl-beta-D-galactopyranoside
- 4-Methylumbelliferyl-beta-D-glucuronide hydrate
Uniqueness: N-Acetyl-2-O-(4-Methylumbelliferyl)-alpha-D-neuraminic Acid Sodium Salt is unique due to its specific application in neuraminidase activity assays. While other similar compounds may also produce fluorescent products upon enzymatic cleavage, this compound is specifically designed to mimic the natural substrate of neuraminidase enzymes, making it highly relevant for studying viral neuraminidase activity and developing antiviral drugs .
Propiedades
IUPAC Name |
sodium;(2R,4S,5R,6R)-5-acetamido-4-hydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO11.Na.H2O/c1-9-5-16(27)31-15-6-11(3-4-12(9)15)32-21(20(29)30)7-13(25)17(22-10(2)24)19(33-21)18(28)14(26)8-23;;/h3-6,13-14,17-19,23,25-26,28H,7-8H2,1-2H3,(H,22,24)(H,29,30);;1H2/q;+1;/p-1/t13-,14+,17+,18+,19+,21-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQMRVBWXQQIKF-IOARPWNKSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-].O.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-].O.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26NNaO12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E,4R,6S,8S,12R,14R,18R,19R,20S,21S)-19,21-dihydroxy-22-[(2S,5S)-5-[(2R,5S)-5-[(1R)-1-hydroxyethyl]-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-9,11-dioxodocos-16-enoic acid](/img/structure/B8060818.png)











